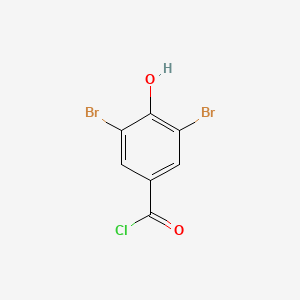

3,5-Dibromo-4-hydroxybenzoyl chloride

Description

3,5-Dibromo-4-hydroxybenzoyl chloride is a halogenated benzoyl chloride derivative characterized by two bromine atoms at the 3- and 5-positions of the aromatic ring, a hydroxyl group at the 4-position, and a reactive acid chloride functional group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of amides, thioureas, and other derivatives via nucleophilic acyl substitution reactions .

Synthesis typically involves treating 3,5-dibromo-4-hydroxybenzoic acid with oxalyl chloride in dichloromethane (DCM) under inert conditions, catalyzed by dimethylformamide (DMF). The reaction proceeds via the generation of an intermediate mixed anhydride, followed by chloride displacement to yield the acid chloride .

Properties

IUPAC Name |

3,5-dibromo-4-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZNPYUCFXBMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-hydroxybenzoyl chloride typically involves the bromination of 4-hydroxybenzoic acid followed by chlorination. One common method starts with 3,5-Dibromo-4-hydroxybenzoic acid, which is then treated with thionyl chloride to produce this compound . The reaction is carried out under reflux conditions, and the product is purified by removing excess thionyl chloride and other by-products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-hydroxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

Reduction Reactions: The compound can be reduced to form 3,5-Dibromo-4-hydroxybenzaldehyde under specific conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Thionyl Chloride: Used for the chlorination step in the synthesis.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

Amides and Esters: Formed from substitution reactions.

Aldehydes: Formed from reduction reactions.

Quinones: Formed from oxidation reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

3,5-Dibromo-4-hydroxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful for the preparation of substituted benzoyl derivatives. Its reactivity allows for the formation of amides or esters through substitution reactions, making it a valuable building block in organic synthesis.

Synthesis of Herbicides

The compound is also involved in the synthesis of herbicides, specifically bromobenzonitrile derivatives. These derivatives have demonstrated significant efficacy in controlling undesirable vegetation while being safe for crops. The eco-friendly preparation methods for these herbicides often utilize this compound as a precursor .

Biological Research

Modification of Biomolecules

In biological research, this compound is utilized to modify biomolecules, allowing researchers to study interactions between these modified molecules and biological systems. This modification can lead to the development of enzyme inhibitors or activators, contributing to drug discovery and development efforts.

Therapeutic Applications

Recent studies have indicated potential therapeutic applications of derivatives formed from this compound. For instance, crystalline forms derived from this compound have been investigated for their ability to treat conditions such as hyperuricemia and gout . These findings highlight the compound's relevance in medicinal chemistry.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is employed in the production of various drugs. Its ability to undergo diverse chemical reactions makes it a crucial component in synthesizing complex pharmaceutical compounds .

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its chemical properties that allow for vibrant coloration. This application underscores its significance beyond traditional chemical synthesis into areas involving aesthetics and materials science.

Case Study 1: Eco-Friendly Herbicide Production

A notable application involves the eco-friendly synthesis of bromobenzonitrile herbicides from this compound. The process utilizes hypobromous acid generated in situ, minimizing hazardous waste and enhancing yield efficiency. This method has been shown to produce effective herbicides that control unwanted vegetation without harming crops .

Case Study 2: Antidiabetic Drug Development

Research has explored the use of derivatives from this compound in developing antidiabetic agents. These studies focus on evaluating the biological activity of synthesized compounds and their potential as therapeutic agents .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Substituted benzoyl derivatives | Key role in forming amides/esters |

| Biological Research | Modification of biomolecules | Enzyme inhibitors | Important for drug discovery |

| Industrial Applications | Pharmaceutical production | Various drugs | Essential for complex synthesis |

| Industrial Applications | Dyes and pigments | Colorants | Utilized for vibrant coloration |

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxybenzoyl chloride is primarily related to its ability to undergo nucleophilic substitution reactions. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In the case of benzbromarone, the compound inhibits xanthine oxidase, reducing the production of uric acid and thereby alleviating gout symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 3,5-Dichloro-4-methoxybenzoyl Chloride

- Structural Differences : Chlorine replaces bromine at the 3- and 5-positions, and a methoxy group replaces the hydroxyl group at the 4-position.

- Reactivity : The lower electronegativity and smaller atomic radius of chlorine reduce steric hindrance and electron-withdrawing effects compared to bromine, resulting in slightly slower reaction kinetics in nucleophilic substitutions. The methoxy group is less polar than a hydroxyl group, reducing solubility in polar solvents.

- Stability : Methoxy derivatives are generally more stable toward hydrolysis than hydroxyl-substituted analogs due to reduced hydrogen-bonding with moisture .

b. 4-Hydroxybenzoyl Chloride

- Structural Differences : Lacks halogen substituents at the 3- and 5-positions.

- Reactivity : The absence of bromine reduces electrophilicity at the carbonyl carbon, making it less reactive in acyl substitution reactions. However, the hydroxyl group enhances solubility in protic solvents.

- Applications : Primarily used in less sterically demanding syntheses, such as simple amide couplings .

Physical and Spectral Properties

Notes:

- The bromine substituents in this compound result in a higher molecular weight and melting point compared to non-halogenated analogs.

- IR spectra show a higher C=O stretching frequency for brominated derivatives due to increased electron withdrawal .

Biological Activity

3,5-Dibromo-4-hydroxybenzoyl chloride is a compound of interest in various biological research contexts due to its potential antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.

- Chemical Formula : CHBrClO

- Molecular Weight : 267.37 g/mol

- CAS Number : 77823-55-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atoms enhance the compound's lipophilicity, potentially increasing its membrane permeability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was observed through assays that measured cytokine levels post-treatment with the compound.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial persistence in clinical settings . -

Neuroprotective Effects :

Another investigation explored the neuroprotective potential of the compound in models of oxidative stress. It was found to reduce cell apoptosis and oxidative damage in neuronal cells exposed to harmful conditions. The underlying mechanism involved the upregulation of antioxidant enzymes and modulation of signaling pathways associated with cell survival .

Q & A

Basic: What are the optimized synthetic routes for 3,5-Dibromo-4-hydroxybenzoyl chloride in laboratory settings?

Methodological Answer:

A plausible synthesis route involves bromination of 4-hydroxybenzoyl chloride. Starting with selective bromination at the 3,5-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment. For example, analogous to the synthesis of 3,5-Dichlorobenzoyl chloride (via chlorination of m-xylene ), bromination agents like Br₂ in acetic acid or FeBr₃ as a catalyst can be employed. Key factors include:

- Temperature control : Maintain 0–5°C to minimize over-bromination.

- Stoichiometry : Use 2.2 equivalents of Br₂ to ensure di-substitution.

- Workup : Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Yield optimization requires monitoring reaction progress via TLC or HPLC. Purity can be confirmed by melting point analysis and NMR .

Advanced: How does the electron-withdrawing effect of bromine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing bromine groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky bromine atoms may reduce reaction rates. To assess this:

- Kinetic Studies : Compare reaction rates with less-halogenated analogs (e.g., 4-hydroxybenzoyl chloride) under identical conditions (e.g., ethanol reflux with aniline).

- Computational Modeling : Use DFT calculations to map electron density at the carbonyl carbon.

- Competitive Experiments : Compete with a reference acyl chloride (e.g., acetyl chloride) to quantify relative reactivity.

Data from analogous chlorinated compounds (e.g., 3,5-Dichlorobenzoyl chloride) suggest a balance between electronic activation and steric effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how do they compare to related halogenated benzoyl chlorides?

Methodological Answer:

- ¹H/¹³C NMR : The hydroxyl proton (4-OH) appears deshielded (~δ 10–12 ppm). Bromine substituents cause splitting in aromatic protons (3,5-positions) and downfield shifts in adjacent carbons. Compare to 3,5-Dichloro analogs (e.g., δ ~7.8 ppm for aromatic protons ).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1770 cm⁻¹ and O-H stretch (broad, ~3200 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (Br isotopes: m/z 79/81) and fragmentation patterns (e.g., loss of COCl). Reference NIST data for 3,5-Dichlorobenzoyl chloride (base peak at m/z 175 ).

Advanced: What strategies can mitigate competing hydrolysis during reactions involving this compound in aqueous or protic environments?

Methodological Answer:

- Solvent Selection : Use anhydrous aprotic solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture.

- Temperature Control : Perform reactions at low temperatures (0–5°C) to slow hydrolysis kinetics.

- Additives : Include scavengers like DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts, which accelerate hydrolysis.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude atmospheric moisture.

Refer to safety protocols for handling moisture-sensitive acyl chlorides (e.g., Sigma-Aldrich guidelines ).

Basic: What are the critical safety considerations when handling this compound, particularly regarding skin and eye exposure?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First Aid :

- Skin Contact : Immediately wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Rinse with saline/water for 15 minutes; seek medical attention .

- Storage : Keep in a cool, dry place (<25°C) in tightly sealed amber glass to prevent moisture ingress .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

Methodological Answer:

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting point, XRD for crystallinity).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities affecting physical properties.

- Literature Survey : Cross-reference with databases like PubChem or CAS Common Chemistry for consensus values.

- Synthetic Reproducibility : Repeat synthesis using documented protocols (e.g., bromination conditions ) to isolate pure product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.